

Synthesis of Isopropoxybenzene via Williamson Ether Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Isopropoxybenzene*

Cat. No.: *B1215980*

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Abstract

This document provides a detailed protocol for the synthesis of **isopropoxybenzene**, also known as isopropyl phenyl ether, through the Williamson ether synthesis. This method remains a cornerstone of ether synthesis in organic chemistry due to its reliability and versatility. The protocol herein describes the reaction of phenol with an isopropyl halide in the presence of a base. Included are comprehensive experimental procedures, tables of quantitative data for reagents and product characterization, and a visual workflow diagram to ensure clarity and reproducibility for researchers in academic and industrial settings, particularly those involved in drug development where aryl ether moieties are prevalent.

Introduction

The Williamson ether synthesis, a classical and widely employed method for preparing symmetrical and unsymmetrical ethers, proceeds via an SN2 reaction between an alkoxide (or phenoxide) ion and a primary or secondary alkyl halide. In the synthesis of **isopropoxybenzene**, the phenoxide ion, generated in situ by the deprotonation of phenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide. The choice of base and solvent is crucial to optimize the reaction yield and minimize potential

side reactions, such as the elimination of the alkyl halide. This application note provides a robust protocol for this synthesis, along with characterization data for the final product.

Data Presentation

Table 1: Reagent Specifications and Molar Quantities

Reagent	Chemical Formula	Molar Mass (g/mol)	Molar Equiv.	Amount
Phenol	C ₆ H ₅ OH	94.11	1.0	9.41 g (100 mmol)
2-Bromopropane	C ₃ H ₇ Br	122.99	1.2	14.76 g (120 mmol)
Potassium Carbonate	K ₂ CO ₃	138.21	1.5	20.73 g (150 mmol)
Acetone	C ₃ H ₆ O	58.08	-	200 mL

Table 2: Product Characterization Data for **Isopropoxybenzene**

Property	Value
Molecular Formula	C ₉ H ₁₂ O
Molar Mass	136.19 g/mol
Appearance	Colorless liquid
Boiling Point	177-178 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ 1.35 (d, J=6.0 Hz, 6H), 4.55 (sept, J=6.0 Hz, 1H), 6.88-6.95 (m, 3H), 7.25-7.30 (m, 2H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 22.1, 69.8, 116.2, 120.8, 129.5, 157.4
IR (neat, cm ⁻¹)	3065, 3040, 2975, 2930, 1600, 1500, 1240, 1170, 1040, 950, 750, 690

Experimental Protocol

This protocol is adapted from general procedures for the Williamson ether synthesis of aryl ethers.

1. Reaction Setup:

- To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 100 mmol) and acetone (200 mL).
- Stir the mixture at room temperature until the phenol has completely dissolved.
- Add finely powdered anhydrous potassium carbonate (20.73 g, 150 mmol) to the solution.
- Stir the resulting suspension vigorously for 15 minutes at room temperature.

2. Alkylation Reaction:

- Add 2-bromopropane (14.76 g, 120 mmol) to the reaction mixture dropwise over 10 minutes at room temperature.
- Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain the reflux for 12-18 hours.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

3. Work-up and Isolation:

- After the reaction is complete (as indicated by the consumption of phenol), allow the mixture to cool to room temperature.
- Filter the solid potassium salts using a Büchner funnel and wash the solid residue with acetone (2 x 20 mL).
- Combine the filtrate and the acetone washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

- Dissolve the resulting residue in diethyl ether (150 mL) and transfer it to a separatory funnel.
- Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol.
- Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **isopropoxybenzene**.

4. Purification:

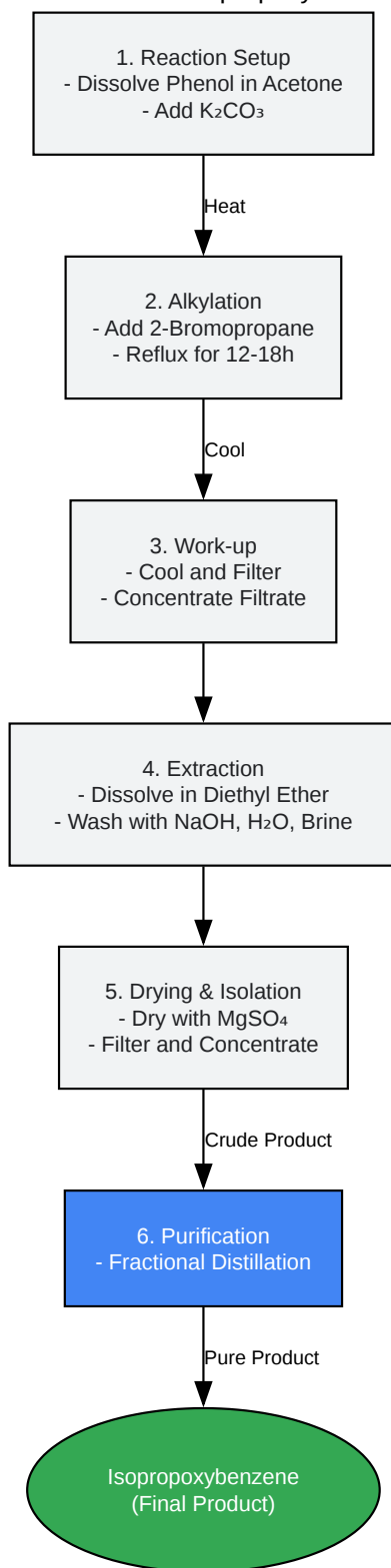
- The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 177-178 °C.
- Alternatively, for smaller scales or higher purity, the product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

5. Characterization:

- Obtain the ^1H NMR, ^{13}C NMR, and IR spectra of the purified product and compare them with the data presented in Table 2 to confirm the structure and purity of the **isopropoxybenzene**.

Mandatory Visualization

Experimental Workflow for Isopropoxybenzene Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **isopropoxybenzene**.

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